molecular formula C3H4IN3 B113046 3-Amino-4-iodo-1H-pyrazole CAS No. 81542-51-0

3-Amino-4-iodo-1H-pyrazole

Cat. No. B113046
CAS RN: 81542-51-0
M. Wt: 208.99 g/mol
InChI Key: CPVCVVMJPIOKMN-UHFFFAOYSA-N
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Description

3-Amino-4-iodo-1H-pyrazole is a heterocyclic compound with the empirical formula C3H4IN3 . It is a solid substance with a molecular weight of 208.99 . The compound is also known by its synonyms 4-Iodo-1H-pyrazol-3-amine and 4-Iodo-3-aminopyrazole .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-iodo-1H-pyrazole is represented by the SMILES string Nc1n[nH]cc1I . The InChI key for the compound is CPVCVVMJPIOKMN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Amino-4-iodo-1H-pyrazole is a solid substance . It has a melting point range of 143-149 °C . The compound is classified as a heterocyclic building block .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including 3-Amino-4-iodo-1H-pyrazole, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, 3-Amino-4-iodo-1H-pyrazole and its derivatives can be used to develop new drugs . For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Agrochemistry

Pyrazoles are also used in agrochemistry . They can be used to develop new pesticides and other agrochemicals .

Coordination Chemistry

In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds with various metals .

Synthesis of Biologically Active Compounds

4-Iodopyrazole, a related compound to 3-Amino-4-iodo-1H-pyrazole, is a valuable intermediate for the synthesis of biologically active compounds .

Indium-Mediated Synthesis of Heterobiaryls

4-Iodopyrazole has been used in an indium-mediated synthesis of heterobiaryls . This suggests that 3-Amino-4-iodo-1H-pyrazole could potentially be used in similar reactions.

Iodination Reactions

4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This indicates that 3-Amino-4-iodo-1H-pyrazole could potentially be used in similar iodination reactions.

Safety and Hazards

3-Amino-4-iodo-1H-pyrazole is classified as hazardous under the Hazardous Products Regulations . It may cause serious eye irritation and respiratory irritation . The compound should be stored in a well-ventilated place and kept tightly closed .

Future Directions

While the future directions for 3-Amino-4-iodo-1H-pyrazole are not explicitly mentioned in the search results, research into pyrazole derivatives is ongoing. For instance, new derivatives of heterocyclic bearing pyrazole moiety have been synthesized for cancer-targeted chemo/radioisotope therapy .

Mechanism of Action

Target of Action

The primary target of 3-Amino-4-iodo-1H-pyrazole is the respiratory system

Mode of Action

It is known that pyrazole derivatives can act as kinase inhibitors , suggesting that 3-Amino-4-iodo-1H-pyrazole might interact with its targets to inhibit their activity

Biochemical Pathways

Given its potential role as a kinase inhibitor , it could impact a variety of cellular processes regulated by kinases, such as cell growth, differentiation, and apoptosis.

Result of Action

Some pyrazole derivatives have shown significant inhibitory activity in vitro , suggesting that 3-Amino-4-iodo-1H-pyrazole might also exert notable effects at the molecular and cellular levels.

properties

IUPAC Name

4-iodo-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVCVVMJPIOKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510997
Record name 4-Iodo-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-iodo-1H-pyrazole

CAS RN

81542-51-0
Record name 4-Iodo-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-IODO-1H-PYRAZOLE
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